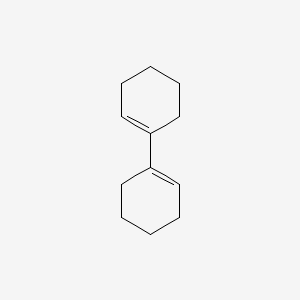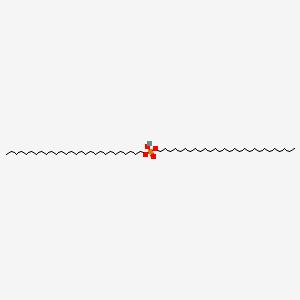![molecular formula C9H12N2O3 B14163305 2-[(Dimethylamino)methyl]-6-nitrophenol CAS No. 69245-76-7](/img/structure/B14163305.png)
2-[(Dimethylamino)methyl]-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-6-nitrophenol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a nitrophenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-methylphenol (o-cresol) to form 2-methyl-6-nitrophenol, which is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of 2-[(Dimethylamino)methyl]-6-nitrophenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The phenolic hydroxyl group can be oxidized to a quinone structure.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the reagent used.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrophenol moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Contains a dimethylamino group attached to an ethanol structure.
2-(Dimethylamino)methylphenol: Similar structure but without the nitro group.
2-(Dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline: Contains additional chlorine atoms and a quinoline structure.
Uniqueness
2-[(Dimethylamino)methyl]-6-nitrophenol is unique due to the presence of both a nitro group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
69245-76-7 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-6-nitrophenol |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-4-3-5-8(9(7)12)11(13)14/h3-5,12H,6H2,1-2H3 |
Clé InChI |
SMDHMIAGXJYMKY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Solubilité |
>29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


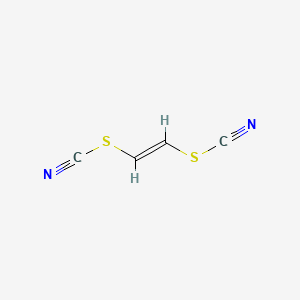
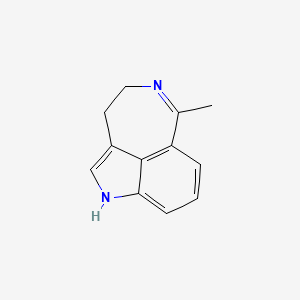
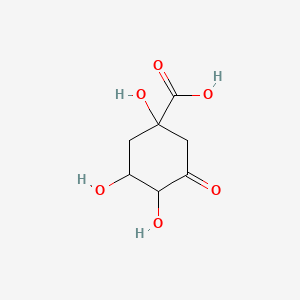
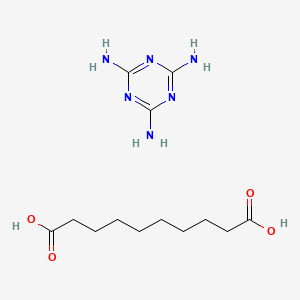

![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
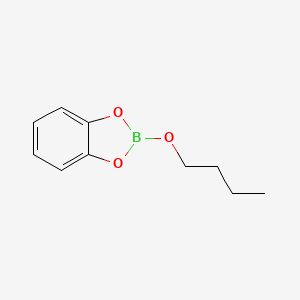

![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
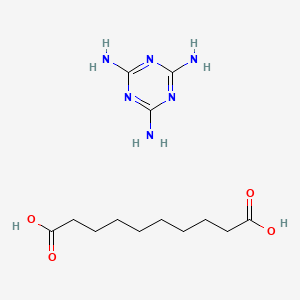
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
